molecular formula C15H21NO4 B605220 Afurolol, (R)- CAS No. 91853-75-7

Afurolol, (R)-

Cat. No.: B605220
CAS No.: 91853-75-7
M. Wt: 279.34
InChI Key: NFXPPCYKSAAUMQ-LLVKDONJSA-N
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Description

Afurolol, (R)- is a biochemical.

Scientific Research Applications

Neuropeptide AF and Learning Memory

Neuropeptide AF (NPAF) is known to improve the consolidation of passive avoidance learning. This effect is mediated through various neurotransmissions like muscarinic cholinergic, serotoninergic, dopaminergic, nitrergic, and α- and β-adrenergic, but not by opioid transmission. NPAF also reverses β-amyloid-induced memory impairment (Palotai et al., 2016).

Cholinergic and Noradrenergic Afferents in Learning

Afurolol's effects are also relevant in the context of cholinergic and noradrenergic afferents. In a study on long-term potentiation (LTP) reinforcement in the dentate gyrus via stimulation of the amygdala, topical application of drugs like atropine or propranolol, which are related to Afurolol's action, influenced the LTP process (Bergado et al., 2007).

Neuropeptide AF and Social Research

Research in the social sciences also utilizes concepts related to Afurolol. For instance, "research in the wild" involves non-scientists collaborating with scientists, akin to how drugs like Afurolol are developed through collaborative research (Callon & Rabeharisoa, 2003).

Additive Fabrication in Medicine

In the field of additive fabrication and rapid prototyping, technologies like those used for studying Afurolol have applications in medicine and healthcare, such as in creating custom implants and drug delivery devices (Giannatsis & Dedoussis, 2009).

Transcranial Direct Current Stimulation

In neuroscience, the effects of transcranial direct current stimulation (tDCS), which are similar to the neurological impacts of Afurolol, are being explored for applications like enhancing vigilance and learning (Giordano et al., 2017).

Brain Imaging and Data Analysis

Afurolol's effects on the brain can be correlated with advancements in brain imaging and data analysis, such as those used in resting-state fMRI and task-based fMRI studies (Yan et al., 2016).

Cholesterol Metabolism in Oncology

Research in oncology and pharmacology, including studies on cholesterol metabolism and drug development, can be relevant to understanding the broader implications of compounds like Afurolol (Silvente-Poirot & Poirot, 2012).

Serotonergic and Dopaminergic Systems in Depression

The involvement of serotonergic and dopaminergic systems in albiflorin against depression-like behavior in rats may provide insights into Afurolol's potential effects on mood disorders (Song et al., 2015).

Atrial Fibrillation and Fibrosis

Studies on atrial fibrillation (AF) and fibrosis reversal, such as the role of relaxin in suppressing AF, can inform the cardiovascular applications of drugs like Afurolol (Parikh et al., 2013).

Properties

CAS No.

91853-75-7

Molecular Formula

C15H21NO4

Molecular Weight

279.34

IUPAC Name

1(3H)-Isobenzofuranone, 7-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, (R)-

InChI

InChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3/t11-/m1/s1

InChI Key

NFXPPCYKSAAUMQ-LLVKDONJSA-N

SMILES

O=C1OCC2=C1C(OC[C@H](O)CNC(C)(C)C)=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Afurolol, (R)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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